![molecular formula C16H26SiSn B12548229 Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane CAS No. 144039-47-4](/img/structure/B12548229.png)
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a triethylstannyl-ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane typically involves the reaction of dimethylphenylsilane with triethylstannylacetylene under specific conditions. The reaction is usually catalyzed by a transition metal catalyst such as palladium or platinum. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound can be utilized in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It finds applications in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to interact with different molecular targets. The triethylstannyl group can also undergo reactions that facilitate the formation of new chemical bonds, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the triethylstannyl-ethynyl group.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the methyl and triethylstannyl-ethynyl groups.
Trimethyl(phenylethynyl)silane: Similar but contains a trimethylsilyl group instead of the triethylstannyl group.
Uniqueness
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane is unique due to the presence of the triethylstannyl-ethynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other organosilicon compounds and enhances its utility in various scientific and industrial contexts.
Propriétés
Numéro CAS |
144039-47-4 |
|---|---|
Formule moléculaire |
C16H26SiSn |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
dimethyl-phenyl-(2-triethylstannylethynyl)silane |
InChI |
InChI=1S/C10H11Si.3C2H5.Sn/c1-4-11(2,3)10-8-6-5-7-9-10;3*1-2;/h5-9H,2-3H3;3*1H2,2H3; |
Clé InChI |
GKIDVRAUSJCNCI-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)C#C[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
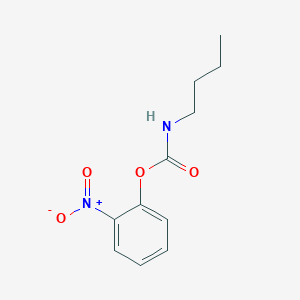

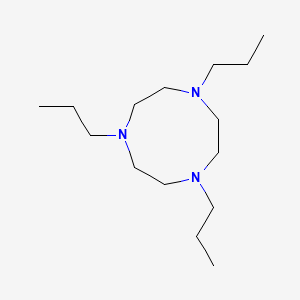


![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
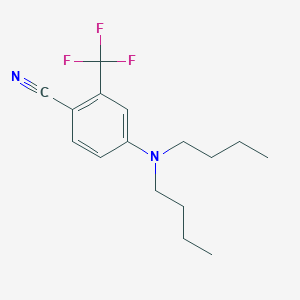
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
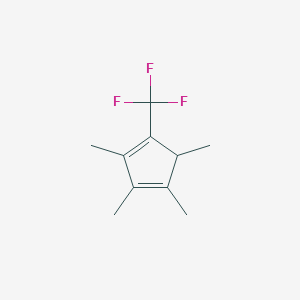
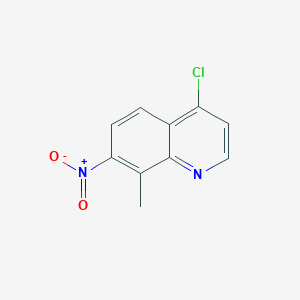

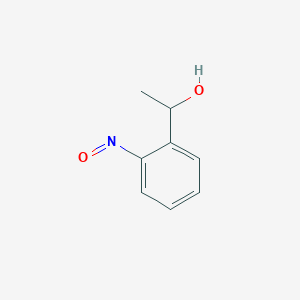
![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)
